molecular formula C7H9Cl2N B1359685 2-(Chloromethyl)-5-methylpyridine hydrochloride CAS No. 71670-70-7

2-(Chloromethyl)-5-methylpyridine hydrochloride

Cat. No. B1359685
CAS RN: 71670-70-7
M. Wt: 178.06 g/mol
InChI Key: OXXWQLSFICBOMG-UHFFFAOYSA-N
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Patent
US04248880

Procedure details

8.7 g of 2-hydroxymethyl-5-methyl-pyridine were added dropwise at a reaction temperature of 0°-10° to 18 ml of thionyl chloride. The reaction solution was next stirred for 15 hours at room temperature and then concentrated by evaporation on a rotary evaporator. The residue was treated with activated charcoal in alcohol and crystallised from alcohol-ether. 11.5 g of 2-chloromethyl-5-methylpyridinehydrochloride having a m.p. 145°-146° was obtained.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1.S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
OCC1=NC=C(C=C1)C
Name
Quantity
18 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
next stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was treated with activated charcoal in alcohol
CUSTOM
Type
CUSTOM
Details
crystallised from alcohol-ether

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.